molecular formula C19H22N4 B2635121 3-Phenyl-5-propyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 900258-19-7

3-Phenyl-5-propyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2635121
CAS No.: 900258-19-7
M. Wt: 306.413
InChI Key: MHSIEWZHRURORZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Phenyl-5-propyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine is a novel chemical entity based on the privileged pyrazolo[1,5-a]pyrimidine scaffold, a structure of high interest in medicinal chemistry for the development of targeted protein kinase inhibitors (PKIs) . This fused bicyclic heterocycle system is structurally analogous to purines, allowing it to interact with the ATP-binding sites of various kinase targets, making it a versatile core for inhibitor design . The specific substitution pattern on this compound—featuring a 3-phenyl group, a 5-propyl chain, and a 7-(pyrrolidin-1-yl) moiety—is strategically designed to optimize binding affinity and selectivity. Structure-activity relationship (SAR) studies consistently indicate that a hydrophobic aromatic substituent at the 3-position (such as phenyl) and specific amine-based functionalities at the 7-position (such as pyrrolidin-1-yl) are critical for potent kinase inhibition and can help improve metabolic stability and reduce off-target effects like hERG channel inhibition . The 5-propyl group contributes to fine-tuning the compound's lipophilicity and steric profile. Pyrazolo[1,5-a]pyrimidine-based inhibitors have demonstrated profound therapeutic potential in oncology research, showing potent activity against a diverse range of kinases implicated in cancer cell proliferation and survival . These include Tropomyosin Receptor Kinases (Trks) , Pim-1 kinase , Cyclin-Dependent Kinases (CDKs) , and B-Raf kinase . The scaffold's versatility also extends to non-oncological applications, with research highlighting its relevance as an inhibitor of mycobacterial ATP synthase for tuberculosis research . This product is offered as a high-purity chemical tool for research purposes only. It is intended for use in established in vitro assays to investigate kinase signaling pathways, for preliminary SAR expansion in medicinal chemistry programs, and for profiling against panels of kinases to elucidate its specific selectivity profile. 3-Phenyl-5-propyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine is supplied For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-phenyl-5-propyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4/c1-2-8-16-13-18(22-11-6-7-12-22)23-19(21-16)17(14-20-23)15-9-4-3-5-10-15/h3-5,9-10,13-14H,2,6-8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHSIEWZHRURORZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(C=NN2C(=C1)N3CCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-5-propyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method is the cyclization of 3-aminopyrazole with a suitable β-diketone under acidic or basic conditions . The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 3-Phenyl-5-propyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine can be scaled up using continuous flow reactors. This approach allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-5-propyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated derivatives can be used as starting materials, with nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives.

Scientific Research Applications

Inhibition of Kinases

Research indicates that pyrazolo[1,5-a]pyrimidines, including 3-Phenyl-5-propyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine, function as inhibitors of several kinases involved in cancer progression. For instance:

  • Trk Kinase Inhibitors: The compound has been studied for its potential to inhibit Trk kinases, which are implicated in various cancers. Inhibiting these kinases may provide therapeutic benefits in treating tumors that express Trk receptors .

Selective PI3Kδ Inhibitors

Another significant application is its role as a selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ). This kinase is crucial for immune cell signaling and proliferation:

  • Activity: Compounds derived from this class have shown promising activity against PI3Kδ with IC50 values in the low nanomolar range (e.g., 18 nM), indicating their potential for treating autoimmune diseases such as systemic lupus erythematosus (SLE) .

Biological Activities

The biological activities of 3-Phenyl-5-propyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine extend beyond kinase inhibition:

Antibacterial Properties

Studies have explored the antibacterial efficacy of pyrazolo[1,5-a]pyrimidine derivatives against various bacterial strains:

  • Evaluation: Compounds have been tested against pathogens like Staphylococcus aureus and Escherichia coli using agar diffusion methods. Results indicated that certain derivatives exhibited significant antibacterial activity .

Anticancer Activity

The compound's potential as an anticancer agent has been highlighted through various studies focusing on its ability to inhibit cancer cell proliferation:

  • Mechanism: The mechanism often involves interference with signaling pathways critical for tumor growth and survival .

Synthesis and Derivative Development

The synthesis of 3-Phenyl-5-propyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine typically involves multi-step procedures that allow for the introduction of various substituents to optimize biological activity:

StepReaction TypeKey ReagentsOutcome
1CondensationPhenylacetic acid + propanoyl chlorideFormation of propyl-substituted intermediate
2CyclizationHydrazine hydrate + appropriate aldehydeFormation of pyrazolo[1,5-a]pyrimidine core
3SubstitutionPyrrolidine + activated halideIntroduction of pyrrolidinyl group

Case Studies

Several case studies have documented the efficacy and safety profiles of related compounds within this class:

Case Study: Selective PI3Kδ Inhibitor Development

A study highlighted the development of a series of pyrazolo[1,5-a]pyrimidines as selective PI3Kδ inhibitors. The lead compound demonstrated excellent selectivity and potency, paving the way for clinical trials targeting autoimmune diseases .

Case Study: Antibacterial Efficacy

Another investigation focused on synthesizing new derivatives and evaluating their antibacterial properties against resistant strains. Results showed enhanced activity compared to traditional antibiotics .

Mechanism of Action

The mechanism of action of 3-Phenyl-5-propyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

The pyrazolo[1,5-a]pyrimidine framework is highly tunable, with substituents dictating pharmacological profiles. Below is a systematic comparison with structurally related compounds:

Position 7 Modifications
  • Pyrrolidin-1-yl vs.
  • Pyrrolidin-1-yl vs. Morpholinyl : Morpholine (as in compound 19 from ) provides stronger hydrogen-bonding capacity, which correlates with enhanced CRF receptor antagonism (IC₅₀ = 1.2 nM) .
Position 5 Substituents
  • Propyl vs.
Position 3 Aromatic Groups
  • Phenyl vs.

Pharmacokinetic and Physicochemical Properties

While direct data are unavailable, inferences can be made:

  • Metabolic Stability : The pyrrolidine ring may undergo slower oxidative metabolism compared to piperazine derivatives (e.g., compound in ) .

Biological Activity

3-Phenyl-5-propyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant case studies based on recent research findings.

The biological activity of 3-Phenyl-5-propyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine primarily involves its role as an inhibitor of specific kinases and enzymes. Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant inhibitory effects on the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in cell growth and survival signaling pathways.

Key Findings:

  • PI3K Inhibition : The compound has shown potent inhibitory activity against PI3Kδ with IC50 values as low as 18 nM, indicating strong selectivity over other isoforms such as PI3Kα and PI3Kβ .
  • Antimycobacterial Activity : It has been reported that pyrazolo[1,5-a]pyrimidines can inhibit mycobacterial ATP synthase, suggesting potential applications in treating Mycobacterium tuberculosis infections .

Biological Activity Overview

The compound exhibits a range of biological activities that can be categorized as follows:

Activity Type Description
Anticancer Induces apoptosis in cancer cells by disrupting cell cycle progression .
Antimycobacterial Effective against Mycobacterium tuberculosis by inhibiting ATP synthase .
Anti-inflammatory Potential use in autoimmune diseases due to its selective inhibition of PI3Kδ .

Case Studies

Several studies have highlighted the efficacy of pyrazolo[1,5-a]pyrimidine derivatives in various biological contexts:

  • Cancer Cell Line Studies : In MCF-7 breast cancer cells, the compound significantly inhibited cell proliferation and induced apoptosis through G1/S phase arrest, demonstrating potential for cancer therapy .
  • Autoimmune Disease Models : In animal models of systemic lupus erythematosus (SLE), compounds similar to 3-Phenyl-5-propyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine were shown to reduce inflammatory markers and improve clinical outcomes .

Q & A

Q. What are the common synthetic strategies for preparing pyrazolo[1,5-a]pyrimidine derivatives, and how do they apply to 3-phenyl-5-propyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine?

Pyrazolo[1,5-a]pyrimidines are typically synthesized via cyclocondensation of aminopyrazoles with dicarbonyl synthons or enaminones. For example, 7-substituted derivatives can be prepared by reacting enaminones with aminopyrazole precursors in polar solvents like pyridine or DMF, followed by acidification and crystallization . For 3-phenyl-5-propyl-7-(pyrrolidin-1-yl) derivatives, regioselective functionalization at positions 3, 5, and 7 requires sequential substitutions:

  • Pyrrolidine introduction : Pd-catalyzed C-H arylation or nucleophilic substitution at position 7 .
  • Propyl and phenyl groups : Suzuki-Miyaura coupling or direct arylation using SPhos/Pd catalysts to control regiochemistry .
    Key validation: NMR (¹H/¹³C), MS, and elemental analysis confirm regiochemistry and purity .

Q. How are structural and purity characteristics of pyrazolo[1,5-a]pyrimidine derivatives validated in academic research?

Standard protocols include:

  • Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyrrolidine protons at δ 1.8–2.5 ppm; aromatic protons for phenyl groups) .
  • Mass spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]+ for C₁₉H₂₁N₅: calc. 335.18, observed 335.19) .
  • Chromatography : HPLC with UV detection (λ ~254 nm) to assess purity (>95%) .
  • X-ray crystallography : For unambiguous confirmation of regiochemistry (e.g., single-crystal structures showing dihedral angles between pyrimidine and pyrrolidine rings) .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing pyrazolo[1,5-a]pyrimidines be addressed during synthesis?

Regioselectivity depends on catalyst choice and electronic effects:

  • C3 vs. C7 arylation : Use Pd catalysts with SPhos ligand for C7 functionalization (electron-rich site) or ligand-free conditions for C3 (electron-deficient site) .
  • Halogenation : Hypervalent iodine reagents (e.g., PhI(OAc)₂) enable regioselective C3 iodination (yields >80%) .
  • Pyrrolidine substitution : Microwave-assisted reactions enhance nucleophilic substitution at C7 under mild conditions .
    Case study: Direct C-H arylation of 7-phenylpyrazolo[1,5-a]pyrimidine with aryl halides achieved 89% yield at C3 using Pd(OAc)₂/SPhos .

Q. What methodologies are used to analyze metabolic activation and hepatotoxicity risks for pyrrolidine-substituted pyrazolo[1,5-a]pyrimidines?

  • In vitro assays : Human liver microsomes (HLM) and recombinant CYP450 isoforms (e.g., CYP1A2) identify reactive metabolites .
  • Reactive intermediate trapping : Glutathione (GSH) adducts detected via LC-MS/MS (e.g., cysteine adducts from hydroxylated metabolites) .
  • Species specificity : Compare metabolic profiles in human vs. rat microsomes (e.g., CYP1A2-mediated hydroxylation at C3 in humans vs. C6 in rats) .
    Implications: Structural modifications (e.g., fluorine substitution) reduce metabolic activation and toxicity risks .

Q. How do substitution patterns influence kinase inhibition and selectivity in pyrazolo[1,5-a]pyrimidine derivatives?

  • TRK kinase inhibitors : 5-(2,5-difluorophenyl)pyrrolidine substituents enhance binding to the ATP pocket (IC₅₀ <10 nM) .
  • Pim-1 inhibitors : 3-Aryl groups and carboxamide substitutions improve selectivity over Pim-2/3 (10-fold) .
  • SAR analysis : Computational docking (e.g., AutoDock Vina) and free-energy perturbation (FEP) studies guide rational design .
    Example: 3-(4-Chlorophenyl) analogs show >50% inhibition of CDK2 at 1 µM .

Methodological Notes

  • Advanced characterization : Use XFEL crystallography for transient intermediate analysis in catalytic reactions .
  • Toxicity mitigation : Incorporate fluorine or trifluoromethyl groups to block metabolic hotspots .

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